N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a pyridazine ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the fusion with the pyridazine ring. The piperidine ring is then introduced, and finally, the cycloheptyl group is attached. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .
Scientific Research Applications
N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-b]pyridazine derivatives: These compounds share the triazole-pyridazine core and have similar biological activities.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of pyridazine.
Uniqueness
N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to its specific structural features, such as the cycloheptyl group and the piperidine ring. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H28N6O |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H28N6O/c1-14-21-22-17-10-11-18(23-25(14)17)24-12-6-7-15(13-24)19(26)20-16-8-4-2-3-5-9-16/h10-11,15-16H,2-9,12-13H2,1H3,(H,20,26) |
InChI Key |
JYFONAMEABLFAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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